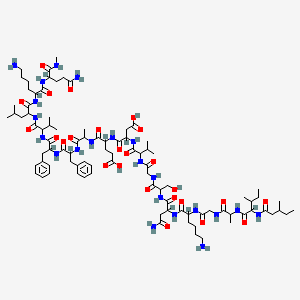
Amyloid beta-protein (42-1) trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid beta-protein (42-1) trifluoroacetate is a derivative of amyloid beta-protein, a peptide that plays a significant role in the pathogenesis of Alzheimer's disease. This compound is often studied for its potential implications in neurodegenerative diseases and its biochemical properties.
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: this compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Trifluoroacetylation: The synthesized peptide is then treated with trifluoroacetic acid (TFA) to introduce the trifluoroacetate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process and optimizing reaction conditions to achieve high purity and yield. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Reduction: Reduction reactions can be used to convert specific functional groups within the peptide.
Substitution: Substitution reactions may involve the replacement of certain amino acids or functional groups within the peptide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents and conditions depend on the specific substitution reaction being performed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with altered amino acid sequences or functional groups.
Scientific Research Applications
Amyloid beta-protein (42-1) trifluoroacetate is extensively studied in various fields:
Chemistry: Used to understand peptide synthesis and modification techniques.
Biology: Investigated for its role in protein aggregation and neurodegenerative diseases.
Medicine: Studied for its potential as a biomarker and therapeutic target in Alzheimer's disease.
Industry: Applied in the development of diagnostic tools and research reagents.
Mechanism of Action
The compound exerts its effects primarily through its interaction with amyloid plaques in the brain. It binds to amyloid beta-protein aggregates, potentially inhibiting their formation and promoting their clearance. The molecular targets and pathways involved include amyloid precursor protein (APP) processing and tau protein phosphorylation.
Comparison with Similar Compounds
Amyloid beta-protein (1-40)
Amyloid beta-protein (1-42)
Amyloid beta-protein (1-43)
This detailed overview provides a comprehensive understanding of amyloid beta-protein (42-1) trifluoroacetate, its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-(methylamino)-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[3-methyl-2-(3-methylpentanoylamino)pentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H144N22O25/c1-14-50(9)39-68(116)110-75(51(10)15-2)90(137)99-52(11)76(123)96-44-69(117)100-56(30-22-24-36-91)81(128)106-63(42-67(94)115)85(132)109-65(46-113)79(126)97-45-70(118)111-73(48(5)6)88(135)108-64(43-72(121)122)86(133)103-59(33-35-71(119)120)80(127)98-53(12)77(124)104-61(40-54-26-18-16-19-27-54)84(131)105-62(41-55-28-20-17-21-29-55)87(134)112-74(49(7)8)89(136)107-60(38-47(3)4)83(130)101-57(31-23-25-37-92)82(129)102-58(78(125)95-13)32-34-66(93)114/h16-21,26-29,47-53,56-65,73-75,113H,14-15,22-25,30-46,91-92H2,1-13H3,(H2,93,114)(H2,94,115)(H,95,125)(H,96,123)(H,97,126)(H,98,127)(H,99,137)(H,100,117)(H,101,130)(H,102,129)(H,103,133)(H,104,124)(H,105,131)(H,106,128)(H,107,136)(H,108,135)(H,109,132)(H,110,116)(H,111,118)(H,112,134)(H,119,120)(H,121,122) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGTLHZZKFCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H144N22O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1934.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide](/img/structure/B8082172.png)
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B8082185.png)
![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)
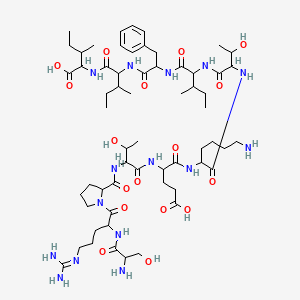
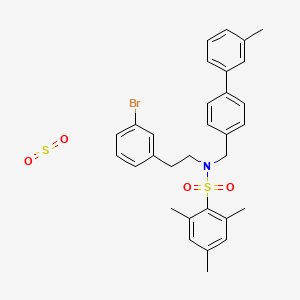
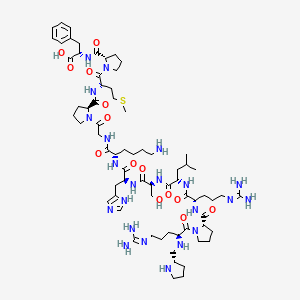
![[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride](/img/structure/B8082223.png)
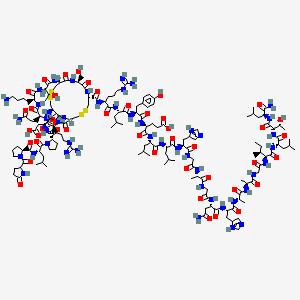
![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)

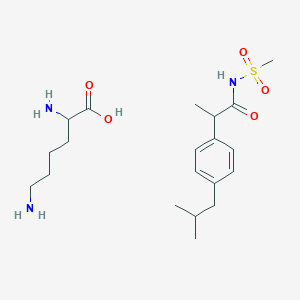
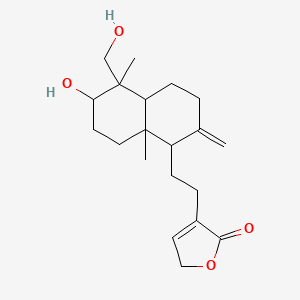
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8082266.png)
